N-(4-(tert-butyl)phenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide N-(4-(tert-butyl)phenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide
Brand Name: Vulcanchem
CAS No.: 667912-81-4
VCID: VC21501041
InChI: InChI=1S/C23H24N4OS2/c1-23(2,3)17-9-11-18(12-10-17)24-20(28)13-14-29-21-25-26-22-27(21)19(15-30-22)16-7-5-4-6-8-16/h4-12,15H,13-14H2,1-3H3,(H,24,28)
SMILES: CC(C)(C)C1=CC=C(C=C1)NC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=CC=C4
Molecular Formula: C23H24N4OS2
Molecular Weight: 436.6g/mol

N-(4-(tert-butyl)phenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide

CAS No.: 667912-81-4

Cat. No.: VC21501041

Molecular Formula: C23H24N4OS2

Molecular Weight: 436.6g/mol

* For research use only. Not for human or veterinary use.

N-(4-(tert-butyl)phenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide - 667912-81-4

Specification

CAS No. 667912-81-4
Molecular Formula C23H24N4OS2
Molecular Weight 436.6g/mol
IUPAC Name N-(4-tert-butylphenyl)-3-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide
Standard InChI InChI=1S/C23H24N4OS2/c1-23(2,3)17-9-11-18(12-10-17)24-20(28)13-14-29-21-25-26-22-27(21)19(15-30-22)16-7-5-4-6-8-16/h4-12,15H,13-14H2,1-3H3,(H,24,28)
Standard InChI Key UXNPDVDDMCEXRS-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)NC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=CC=C4
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)NC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

N-(4-(tert-butyl)phenyl)-3-((5-phenylthiazolo[2,3-c] triazol-3-yl)thio)propanamide is a complex heterocyclic compound identified by the CAS number 667912-81-4. This compound belongs to the thiazolotriazole family, specifically containing the thiazolo[2,3-c] triazole motif, which represents one of the three isomeric forms of the condensed thiazole-triazole heterocyclic system . The molecular formula of this compound is C23H24N4OS2, with a corresponding molecular weight of 436.6 g/mol.

Chemical Nomenclature and Identification

The formal IUPAC name for this compound is N-(4-tert-butylphenyl)-3-[(5-phenyl- thiazolo[2,3-c] triazol-3-yl)sulfanyl]propanamide, which provides a systematic description of its chemical structure. For computational and database purposes, the compound can be identified by its Standard InChIKey: UXNPDVDDMCEXRS-UHFFFAOYSA-N. This unique identifier allows for precise recognition in chemical databases and systematic literature searches.

For representation in chemical software and databases, the compound can be described using the canonical SMILES notation: CC(C)(C)C1=CC=C(C=C1)NC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=CC=C4. This notation provides a linear string representation of the molecular structure that can be easily interpreted by computational chemistry software.

Physical and Chemical Properties

The physical and chemical properties of N-(4-(tert-butyl)phenyl)-3-((5-phenylthiazolo[2,3-c] triazol-3-yl)thio)propanamide are largely influenced by its complex heterocyclic structure and the presence of various functional groups. With a molecular weight of 436.6 g/mol, this compound falls into the medium molecular weight category for drug-like molecules. This molecular weight is an important parameter that can influence its pharmacokinetic properties, including absorption, distribution, and clearance from the body.

Structural Components and Their Contributions

  • The thiazolo[2,3-c] triazole core: This fused heterocyclic system contains multiple nitrogen atoms and a sulfur atom, making it rich in electron density and capable of forming various non-covalent interactions with biological targets .

  • The phenyl substituent at the 5-position of the thiazolotriazole: This aromatic group increases the compound's lipophilicity and can engage in π-π interactions with aromatic amino acid residues in target proteins.

  • The 4-(tert-butyl)phenyl propanamide moiety: This portion introduces flexibility to the molecule through the propyl chain spacer, while the amide group can form hydrogen bonds. The tert-butyl substituent on the phenyl ring enhances lipophilicity and provides steric bulk.

Intermediate TypeGeneral StructureRole in Synthesis
Phenacyl bromidesR-C(O)-CH₂BrStarting materials for heterocycle formation
Thiosemicarbazide derivativesH₂N-NH-C(S)-NH₂Precursors for triazole ring formation
Hydrazine intermediatesR-C(N-NH₂)-CH₂-S-Key intermediates in heterocycle formation
ThiolsR-Heterocycle-SHNucleophiles for alkylation reactions
Bromoalkyl estersBr-(CH₂)n-COOR'Electrophiles for alkylation of thiols

Biological Activity and Applications

Antimicrobial Properties

Research indicates that compounds featuring thiazole and triazole structures exhibit significant antimicrobial properties. N-(4-(tert-butyl)phenyl)-3-((5-phenylthiazolo[2,3-c] triazol-3-yl)thio)propanamide has shown promise as an anti-infective agent due to its structural characteristics. The thiazolotriazole scaffold appears to be a privileged structure for antimicrobial activity, with the condensed heterocyclic system playing a crucial role in interaction with biological targets.

The antimicrobial activity of thiazolotriazole derivatives can be attributed to several structural features:

  • The presence of the thiazole ring, which is commonly found in many antibiotics and antimicrobial agents.

  • The triazole moiety, which can enhance binding to various biological targets through hydrogen bonding and other non-covalent interactions.

  • The sulfur-containing linker, which provides flexibility and can influence the compound's ability to reach its target site within microbial cells.

  • The presence of the lipophilic tert-butylphenyl group, which may facilitate membrane penetration.

Structure-Activity Relationship

The structure-activity relationship (SAR) studies of thiazolotriazole derivatives suggest that modifications to different parts of the molecule can significantly influence their biological activity. For compounds such as N-(4-(tert-butyl)phenyl)-3-((5-phenylthiazolo[2,3-c] triazol-3-yl)thio)propanamide, key structural elements that may affect their antimicrobial properties include:

  • The nature and position of substituents on the phenyl rings.

  • The length and flexibility of the linker between the thiazolotriazole core and the amide group.

  • The type of functional groups present in the molecule, particularly those capable of hydrogen bonding or ionic interactions.

Table 2: Structure-Activity Relationship Factors for Thiazolotriazole Antimicrobials

Structural FeaturePotential Effect on ActivityBiological Implication
Thiazolotriazole coreProvides rigid scaffold for bindingEssential for antimicrobial activity
Phenyl substituent positionInfluences binding orientationAffects target specificity
Propanamide linker lengthDetermines spatial arrangementImpacts binding affinity
tert-Butyl groupEnhances lipophilicityImproves membrane penetration
Sulfur linkerAdds flexibility and binding sitesContributes to target interaction

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